1-(1-Adamantyl)-2-methylpropan-2-ol
Description
Historical Development and Significance of Adamantane (B196018) Scaffolds
The journey of adamantane began in 1933 when it was first discovered in crude oil. However, its widespread availability for research was only realized in 1957 through a Lewis-acid catalyzed rearrangement synthesis developed by Schleyer. This breakthrough opened the floodgates for the exploration of adamantane chemistry. nih.gov The inherent stability and predictable three-dimensional structure of the adamantane scaffold quickly made it a "privileged scaffold" in medicinal chemistry. Its incorporation into drug molecules was found to enhance lipophilicity, improve metabolic stability by sterically shielding functional groups, and provide a rigid framework for precise interaction with biological targets.
Contextualizing 1-(1-Adamantyl)-2-methylpropan-2-ol within Adamantyl Tertiary Alcohol Chemistry
Within the vast family of adamantane derivatives, adamantyl tertiary alcohols represent a significant class of compounds. These molecules feature a hydroxyl group attached to a tertiary carbon atom, which is itself bonded to the adamantane cage. This arrangement confers specific reactivity and properties.
This compound, with the IUPAC name 2-(1-adamantyl)propan-2-ol, is a prime example of this class. Its structure, featuring a bulky adamantyl group attached to a tertiary alcohol moiety, makes it a subject of interest for studying the interplay of steric and electronic effects in chemical reactions.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₂O | |
| Molecular Weight | 194.31 g/mol |
The synthesis of this compound is most commonly achieved through the Grignard reaction. This involves the reaction of an adamantyl-based Grignard reagent, such as 1-adamantylmagnesium bromide, with acetone (B3395972). This method provides a reliable route to this sterically hindered tertiary alcohol.
Reactions involving adamantyl tertiary alcohols like this compound are heavily influenced by the stability of the resulting tertiary carbocation. The bulky adamantyl group, through its electron-donating inductive effect, helps to stabilize this intermediate, facilitating reactions such as nucleophilic substitutions and eliminations.
Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference |
| IR Spectroscopy | Peaks at ~2905 cm⁻¹ (C-H stretch, adamantane) | |
| ¹H-NMR Spectroscopy | Adamantane protons resonate as broad signals in the upfield region. | |
| ¹³C-NMR Spectroscopy | Adamantane carbons appear at distinct chemical shifts. |
The unique structural and electronic properties of this compound position it as a valuable tool in organic synthesis. It can serve as a precursor for the synthesis of other functionalized adamantane derivatives and as a model compound for studying the mechanisms of reactions involving sterically demanding substrates. Its applications extend to materials science, where the rigidity and thermal stability of the adamantane core can be exploited in the development of novel polymers and other advanced materials.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)-2-methylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-13(2,15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAYOXUXJQXEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC12CC3CC(C1)CC(C3)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of 1 1 Adamantyl 2 Methylpropan 2 Ol Transformations
Elucidation of Nucleophilic Attack and Protonation Steps in Grignard Reactions
The synthesis of 1-(1-adamantyl)-2-methylpropan-2-ol is commonly achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group. byjus.comwikipedia.org In this specific synthesis, an isopropyl Grignard reagent, such as isopropylmagnesium bromide, acts as the nucleophile, attacking the electrophilic carbonyl carbon of 1-adamantyl methyl ketone.
The mechanism is generally understood to proceed via a nucleophilic addition pathway. organic-chemistry.org The carbon atom bound to magnesium in the Grignard reagent is highly nucleophilic and adds to the carbonyl carbon. wikipedia.orgchemistrysteps.com This initial attack results in the formation of a tetrahedral intermediate, a magnesium alkoxide. chemistrysteps.com Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. byjus.com
It is important to note that for sterically hindered ketones, a single electron transfer (SET) mechanism can sometimes compete with the traditional nucleophilic addition. organic-chemistry.org However, for many Grignard reactions with aldehydes and ketones, the polar, nucleophilic addition mechanism is favored. acs.org
Carbocation Formation and Rearrangement Pathways in Acid-Catalyzed Processes
In the presence of strong acids, such as sulfuric or phosphoric acid, this compound can undergo dehydration. libretexts.org This acid-catalyzed process typically proceeds through the formation of a carbocation intermediate. The first step involves the protonation of the hydroxyl group by the acid, forming a good leaving group, water. youtube.com
Departure of the water molecule generates a tertiary carbocation. Due to the high stability of the adamantyl cage, rearrangements of this carbocation are a key consideration. Carbocation rearrangements, such as hydride or alkyl shifts, are common phenomena in organic chemistry, driven by the formation of a more stable carbocation. libretexts.org In the context of adamantane (B196018) derivatives, the unique stability of the bridgehead carbocation can influence the reaction pathway. rsc.orgrsc.org The acid-catalyzed dehydration of alcohols can lead to the formation of alkenes, and in some cases, ethers, depending on the reaction conditions. libretexts.org The specific products formed will depend on the relative rates of competing reaction pathways, including elimination and potential rearrangement.
Mechanistic Aspects of Oxidation and Reduction Reactions
The oxidation of alcohols is a fundamental transformation in organic synthesis. pressbooks.pub However, tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions. libretexts.orgyoutube.comyoutube.com This resistance is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanisms involving chromic acid or potassium permanganate (B83412). libretexts.orgyoutube.com Breaking a carbon-carbon bond would be required for oxidation to occur, which requires harsh conditions. youtube.com
While direct oxidation is challenging, reactions involving radical intermediates can lead to functionalization of the adamantyl cage. rsc.org The oxidation of alcohols can also be achieved using specialized reagents or under specific catalytic conditions, sometimes involving radical pathways. frontiersin.org
Reduction of this compound back to the corresponding alkane is not a typical or synthetically useful reaction. The hydroxyl group is a poor leaving group, and its removal would require conversion to a better leaving group, followed by a reduction step.
Radical Intermediates and Migration Phenomena in Adamantyl Systems
The adamantane framework is known to stabilize radical intermediates, making radical-mediated reactions a valuable tool for the functionalization of adamantane derivatives. rsc.orgrsc.org The generation of an adamantyl radical can be achieved through various methods, and these radicals can participate in a range of reactions, including addition to multiple bonds and substitution reactions. rsc.org
A notable aspect of radical chemistry is the potential for migration or rearrangement reactions. warwick.ac.ukrsc.org In adamantyl systems, the migration of functional groups can occur, driven by the formation of more stable radical intermediates. rsc.org For instance, the reaction of 1-adamantyl radicals with certain thiophenecarbaldehydes has been shown to involve the migration of a formyl group, proceeding through a radical ipso-intermediate. rsc.org The study of these radical migration phenomena provides insights into the intricate reaction pathways available to adamantyl-containing compounds. The development of radical-mediated intramolecular translocation of functional groups has become a useful strategy for site-selective functionalization. nih.gov
Applications of Isotope Labeling in Reaction Mechanism Determination
Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.in In the context of the reactions of this compound, isotope labeling can provide definitive evidence for proposed mechanistic pathways.
For example, in the Grignard reaction, labeling the oxygen atom of the 1-adamantyl methyl ketone with ¹⁸O would allow for the determination of whether the oxygen in the final alcohol product originates from the ketone or the water used in the workup. Similarly, deuterium (B1214612) labeling of the Grignard reagent or the ketone can provide insights into the stereochemistry of the nucleophilic attack. acs.org
In acid-catalyzed rearrangements, deuterium labeling can be used to trace the movement of hydrogen atoms during hydride shifts. libretexts.org By determining the position of the deuterium label in the rearranged product, the specific type of hydride shift (e.g., 1,2-shift vs. 1,3-shift) can be identified. libretexts.org This information is crucial for building a complete picture of the carbocation rearrangement pathways. The use of isotopic labeling is a non-kinetic method that can help determine the route of a reaction. youtube.com
Derivatization Chemistry and Chemical Transformations of 1 1 Adamantyl 2 Methylpropan 2 Ol
Oxidation Reactions of the Tertiary Alcohol Moiety
The oxidation of tertiary alcohols is generally challenging due to the absence of a hydrogen atom on the carbinol carbon. However, under specific conditions, 1-(1-Adamantyl)-2-methylpropan-2-ol can undergo oxidation, leading to the formation of ketones and carboxylic acids.
Conversion to Ketones and Carboxylic Acids
The oxidation of this compound can result in the cleavage of the carbon-carbon bond adjacent to the hydroxyl group. This process can lead to the formation of adamantanone and acetone (B3395972). Further oxidation of adamantanone under vigorous conditions can yield dicarboxylic acids through the cleavage of the adamantane (B196018) cage. While direct oxidation of the tertiary alcohol is difficult, the use of strong oxidizing agents under forcing conditions can promote this transformation. For instance, the oxidation of secondary benzylic carboxylic acids to their corresponding ketones has been achieved, suggesting that with appropriate reagents, similar transformations could be explored for tertiary alcohols. liverpool.ac.uk
| Starting Material | Oxidizing Agent | Product(s) |
| This compound | Strong Oxidizing Agents | Adamantanone, Acetone |
| Adamantanone | Strong Oxidizing Agents | Adamantane-dicarboxylic acids |
Influence of Oxidizing Agents and Reaction Selectivity
The choice of oxidizing agent is critical in determining the outcome of the oxidation of this compound. Milder oxidizing agents are generally ineffective. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or acid dichromate (K₂Cr₂O₇/H₂SO₄), are required to cleave the C-C bond. organicmystery.com The selectivity of the reaction is often low, leading to a mixture of products.
Recent advancements in catalysis have explored the use of novel systems for the selective oxidation of alcohols. For example, a deep eutectic solvent (DES) based on ferric chloride (FeCl₃) and benzyl (B1604629) hexadecyl dimethyl ammonium (B1175870) chloride has been shown to be an effective catalyst for the selective and fast oxidation of various alcohols to aldehydes and ketones using hydrogen peroxide as the oxidant. frontiersin.org While not specifically tested on this compound, such catalytic systems could potentially offer a more selective route to adamantanone.
| Oxidizing System | Potential Product | Selectivity |
| KMnO₄ / H₂SO₄ | Adamantanone, Carboxylic Acids | Low, potential for over-oxidation |
| K₂Cr₂O₇ / H₂SO₄ | Adamantanone | Moderate, requires careful control |
| Catalytic FeCl₃-DES / H₂O₂ | Adamantanone | Potentially High |
Reduction Reactions Leading to Novel Adamantane Derivatives
The reduction of the tertiary hydroxyl group of this compound to a methylene (B1212753) group provides a direct route to the corresponding alkane, 1-(1-Adamantyl)-2-methylpropane. This transformation is typically achieved indirectly. The alcohol is first converted into a better leaving group, such as a tosylate, which can then be reduced.
A common method for the reduction of alcohols involves their conversion to tosylates followed by reaction with a hydride source like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step process effectively removes the hydroxyl group. Another approach involves the use of hydrosilanes, such as triethylsilane (Et₃SiH), in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). reddit.com This method has been used for the reduction of other tertiary alcohols.
| Starting Material | Reagents | Product |
| This compound | 1. p-Toluenesulfonyl chloride, pyridine (B92270) 2. LiAlH₄ | 1-(1-Adamantyl)-2-methylpropane |
| This compound | Et₃SiH, BF₃·Et₂O | 1-(1-Adamantyl)-2-methylpropane |
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be replaced by various nucleophiles. Due to the formation of a stable tertiary carbocation intermediate, these reactions typically proceed through an S_N1 mechanism. masterorganicchemistry.comlibretexts.org
Halogenation and Formation of Adamantyl Halides
The conversion of this compound to the corresponding adamantyl halides is a key transformation for further derivatization. Reaction with hydrogen halides (HX) is a common method. For instance, treatment with concentrated hydrochloric acid or hydrobromic acid readily yields 1-(1-chloro-2-methylpropan-2-yl)adamantane and 1-(1-bromo-2-methylpropan-2-yl)adamantane, respectively. masterorganicchemistry.comlibretexts.org The reaction of adamantan-1-ol with excess bromine (Br₂) or iodine monochloride (ICl) can also lead to the corresponding 1-haloadamantanes. rsc.org Phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) are also effective reagents for the conversion of primary and secondary alcohols to alkyl halides and could potentially be used here. libretexts.org
| Reagent | Product |
| Concentrated HCl | 1-(1-Chloro-2-methylpropan-2-yl)adamantane |
| Concentrated HBr | 1-(1-Bromo-2-methylpropan-2-yl)adamantane |
| PBr₃ | 1-(1-Bromo-2-methylpropan-2-yl)adamantane |
| SOCl₂ | 1-(1-Chloro-2-methylpropan-2-yl)adamantane |
Introduction of Nitrogen and Sulfur-Containing Functional Groups
The facile formation of the tertiary adamantyl carbocation allows for the introduction of a variety of nitrogen and sulfur-containing functional groups. The Ritter reaction, for example, involves the reaction of the alcohol with a nitrile in the presence of a strong acid to form an N-substituted amide. mdpi.com
The synthesis of adamantyl thioethers can be achieved by reacting 1-adamantanol (B105290) with a thiol in the presence of an acid catalyst. google.com Similarly, the reaction of this compound with a thiol would be expected to yield the corresponding thioether. Furthermore, adamantane derivatives containing thiazole (B1198619) rings have been synthesized, indicating the versatility of adamantane scaffolds in incorporating complex heterocyclic systems containing both nitrogen and sulfur. nih.gov
| Reagent | Functional Group Introduced | Product Class |
| R-C≡N / H₂SO₄ | Amide | N-substituted amides |
| R-SH / Acid Catalyst | Thioether | Adamantyl thioethers |
| Thiourea derivatives | Thiazole ring | Adamantyl-thiazole derivatives |
Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions via Cross-Coupling
Cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation and subsequent cross-coupling on the specific molecule this compound have not been extensively reported, the reactivity of other 1-substituted adamantanes provides significant insight into the potential for such transformations. The steric bulk of the 1-(2-hydroxy-2-methylpropyl) group is expected to influence the accessibility of the bridgehead C-H bonds, yet functionalization remains feasible.
A prominent strategy for the bridgehead functionalization of adamantanes is the iridium-catalyzed C-H borylation, which can be followed by a variety of palladium-catalyzed cross-coupling reactions. This two-step, one-pot sequence allows for the introduction of aryl, heteroaryl, and alkynyl groups at the bridgehead positions. For instance, 1-adamantanol can be subjected to iridium-catalyzed borylation to form a bridgehead boronate ester. This intermediate can then undergo Suzuki-Miyaura coupling with aryl halides to yield 3-aryl-1-adamantanols. Similarly, a Sonogashira coupling can be employed to introduce alkynyl moieties.
The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is another viable method for forming C-C bonds at the adamantane bridgehead. nih.gov Adamantyl halides can be converted to their corresponding organozinc reagents and subsequently coupled with various partners. researchgate.net
The choice of catalyst and ligands is crucial in these reactions, often requiring bulky and electron-rich phosphine (B1218219) ligands to facilitate the coupling with the sterically hindered adamantyl group. nih.govacs.org
Table 1: Representative Bridgehead Cross-Coupling Reactions on Adamantane Derivatives
| Adamantane Substrate | Coupling Partner | Catalyst/Reagents | Product | Reference |
| 1-Adamantanol | Aryl bromide | 1. [Ir(cod)Cl]₂, dtbpy, B₂pin₂ 2. Pd(dppf)Cl₂, K₃PO₄ | 3-Aryl-1-adamantanol | sinocompound.comnih.gov |
| 1-Adamantanol | Terminal alkyne | 1. [Ir(cod)Cl]₂, dtbpy, B₂pin₂ 2. Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-1-adamantanol | sinocompound.comnih.gov |
| 1-Bromoadamantane (B121549) | Arylzinc chloride | Pd(PPh₃)₄ | 1-Aryladamantane | nih.govresearchgate.net |
Note: This table presents generalized reactions based on literature for related adamantane derivatives and serves as a predictive model for the reactivity of this compound.
Exhaustive Methylation and Other Alkylation Strategies at Bridgehead Positions
The introduction of alkyl groups, particularly methyl groups, at the bridgehead positions of the adamantane core can significantly alter the lipophilicity and steric profile of a molecule. A powerful method for the exhaustive methylation of available bridgehead C-H bonds is the use of tetramethylsilane (B1202638) (TMS) in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). researchgate.net
This methodology has been successfully applied to a range of 1-substituted adamantane derivatives. researchgate.net For a substrate like this compound, which possesses three unsubstituted bridgehead positions (3, 5, and 7), this reaction is expected to proceed to furnish the 1-(3,5,7-trimethyl-1-adamantyl)-2-methylpropan-2-ol derivative. The reaction is typically carried out in a solvent such as dichloromethane (B109758) or carbon disulfide.
It is important to note that with certain substrates, this forceful methylation can lead to rearrangements or cleavage of functional groups. researchgate.net However, for robust substituents like the one in the title compound, the reaction is anticipated to cleanly yield the polymethylated product. The reaction proceeds via a proposed reactive methylation complex formed from TMS and AlCl₃. researchgate.net
Table 2: Exhaustive Methylation of 1-Substituted Adamantane Derivatives
| Substrate | Reagents | Product | Yield (%) | Reference |
| Adamantane | AlCl₃, TMS | 1,3,5,7-Tetramethyladamantane | 62 | researchgate.net |
| 1-Methyladamantane | AlCl₃, TMS | 1,3,5,7-Tetramethyladamantane | 86 | researchgate.net |
| 1-Adamantanol | AlCl₃, TMS | 3,5,7-Trimethyl-1-adamantanol | 75 | researchgate.net |
| 1-Bromoadamantane | AlCl₃, TMS | 1-Bromo-3,5,7-trimethyladamantane | 82 | researchgate.net |
Data extracted from a study on a variety of adamantane derivatives, indicating the expected outcome for this compound. researchgate.net
The introduction of other alkyl groups can be achieved through different strategies, often involving the generation of an adamantyl cation at the bridgehead, which is then trapped by an appropriate nucleophile. However, for the direct and exhaustive alkylation of the C-H bonds, the methylation protocol with TMS and AlCl₃ stands out for its efficiency.
Structure Reactivity and Structure Function Relationships in Adamantyl Tertiary Alcohols
Impact of Adamantane (B196018) Cage Steric Bulk on Reaction Kinetics and Selectivity
The voluminous and rigid nature of the adamantane cage exerts a profound steric influence on the reactivity of the tertiary alcohol functional group. This steric hindrance can impede the approach of reagents to the reaction center, thereby slowing down reaction rates compared to less bulky analogs. nih.govresearchgate.net For instance, in nucleophilic substitution reactions at the tertiary carbon, the bulky adamantyl group can hinder the access of nucleophiles, potentially favoring elimination over substitution pathways. msu.edu
The steric bulk of the adamantane moiety can also dictate the selectivity of reactions. nih.govresearchgate.net In reactions where multiple products can be formed, the adamantyl group can sterically disfavor the formation of certain isomers, leading to higher selectivity for the less sterically crowded product. This principle is crucial in synthetic chemistry, where controlling the outcome of a reaction is paramount. The rigid framework of adamantane ensures that this steric influence is predictable and consistent, making it a valuable tool for directing reaction pathways. researchgate.net
Table 1: Impact of Adamantyl Group on Reaction Properties
| Property | Influence of Adamantyl Group | Reference |
| Reaction Kinetics | Can decrease reaction rates due to steric hindrance. | nih.govresearchgate.net |
| Reaction Selectivity | Can enhance selectivity by sterically directing the reaction to a specific pathway. | nih.govresearchgate.net |
| Transition State Stabilization | The bulky group can influence the stability of transition states, affecting reaction outcomes. | researchgate.net |
Role of Adamantyl Rigidity in Influencing Molecular Conformation and Recognition
This predefined three-dimensional structure is critical for molecular recognition processes. For a molecule to interact with a biological receptor, it must adopt a specific conformation that complements the binding site. The adamantyl group, by restricting conformational freedom, can pre-organize the molecule into a bioactive conformation, enhancing its affinity and selectivity for the target. researchgate.net Molecular dynamics simulations have shown that the rigidity of diamondoids, like adamantane, can significantly influence intermolecular interaction forces, with magnitudes that can exceed those of thermal fluctuations at room temperature. arxiv.org
Modulation of Reactivity and Interaction Profiles by Hydrophobicity and Polarity
The adamantyl group is highly lipophilic, meaning it has a strong affinity for nonpolar environments. researchgate.netnih.gov This hydrophobicity plays a significant role in modulating the reactivity and interaction profiles of adamantyl tertiary alcohols. In biological systems, the lipophilicity of the adamantyl moiety can enhance the ability of a molecule to cross cell membranes and interact with hydrophobic pockets in proteins. nih.govnih.gov The hydrophobic substituent constant (π) for the adamantyl group has been estimated to be 3.1, indicating a significant increase in lipophilicity when incorporated into a molecule. nih.govresearchgate.net
The presence of the polar tertiary alcohol group alongside the nonpolar adamantane cage creates an amphiphilic character. This duality allows for a range of interactions, including hydrogen bonding via the hydroxyl group and hydrophobic interactions via the adamantyl core. This combination of polar and nonpolar characteristics is often sought in drug design to optimize both target binding and pharmacokinetic properties. nih.gov
Table 2: Physicochemical Properties Influenced by the Adamantyl Group
| Property | Influence of Adamantyl Group | Reference |
| Lipophilicity/Hydrophobicity | Significantly increases the lipophilicity of the molecule. | researchgate.netnih.gov |
| Polarity | Introduces a large, nonpolar region to the molecule. | nih.gov |
| Molecular Interactions | Facilitates hydrophobic interactions with biological targets. | nih.gov |
Stereochemical Control and Diastereoselectivity in Synthetic Routes
The synthesis of adamantyl-containing molecules, including tertiary alcohols, often requires careful consideration of stereochemistry. rijournals.com The rigid and chiral nature of substituted adamantane derivatives can be exploited to control the stereochemical outcome of synthetic reactions. nih.gov The synthesis of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. rijournals.com
In the synthesis of complex adamantane derivatives, achieving high diastereoselectivity is a key challenge and a testament to the level of stereochemical control. nih.gov For example, the synthesis of 1-(adamantan-1-yl)propan-1,2-diamine from trans-2-(adamantan-1-yl)-3-methylaziridine demonstrates the stereoselective nature of reactions involving adamantyl compounds. researchgate.net The predictable steric environment provided by the adamantane cage can be used to direct the approach of reagents, leading to the preferential formation of one diastereomer over another. google.com This control is essential for the development of enantiomerically pure drugs and other functional materials.
Advanced Spectroscopic Analysis and Computational Chemistry Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For a compound with the complexity of 1-(1-Adamantyl)-2-methylpropan-2-ol, advanced 2D NMR techniques are essential to resolve overlapping signals and unambiguously assign proton (¹H) and carbon (¹³C) resonances. scielo.org.za
One-dimensional NMR spectra of adamantane (B196018) derivatives can be challenging to interpret due to signal overlap, especially within the adamantyl cage. scielo.org.za Two-dimensional NMR experiments overcome this by spreading the signals across a second frequency dimension, revealing correlations between nuclei. huji.ac.ilyoutube.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.ilyoutube.com For this compound, a COSY spectrum would reveal correlations between the bridgehead (CH) and methylene (B1212753) (CH₂) protons within the adamantane framework. It would also show coupling between the methylene protons (C1' of the side chain) and the methine proton of the adamantyl group to which it is attached.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly bonded. youtube.comresearchgate.net It is invaluable for assigning the carbon signals of the adamantane cage and the propanol (B110389) side chain by correlating them to their known proton resonances. For instance, the distinct signals for the adamantane's bridgehead and methylene carbons can be unequivocally assigned. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Unlike COSY, which shows through-bond connectivity, ROESY reveals through-space proximities between protons. scielo.org.za This is particularly useful for determining the stereochemistry and conformation of complex molecules. In this compound, ROESY could establish the spatial relationship between the protons of the adamantyl cage and the methyl groups of the isobutyl moiety, confirming the molecule's three-dimensional structure in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for adamantane and tertiary alcohol moieties.
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |
| Adamantane CH (Bridgehead) | ~2.0-2.1 | ~28-29 | COSY: with adamantane CH₂HSQC: correlates to C at ~28-29 ppm |
| Adamantane CH₂ | ~1.7-1.9 | ~37-38 | COSY: with adamantane CHHSQC: correlates to C at ~37-38 ppm |
| Side Chain -CH₂- | ~1.5 | ~45-47 | COSY: with adamantane CHHSQC: correlates to C at ~45-47 ppm |
| Side Chain -C(CH₃)₂ | ~1.0 | ~25-27 | HSQC: correlates to C at ~25-27 ppmROESY: with adamantane protons |
| Side Chain -C-OH | N/A | ~70-72 | HMBC: correlations to methyl and methylene protons |
| Side Chain -OH | Variable | N/A | Disappears upon D₂O exchange |
Deuterium (B1214612) (²H) labeling is a powerful tool in NMR spectroscopy used to identify exchangeable protons and probe reaction mechanisms. youtube.com When a sample containing a hydroxyl group is treated with deuterium oxide (D₂O), the acidic -OH proton rapidly exchanges with a deuterium atom. youtube.comlibretexts.org Since deuterium does not resonate in the ¹H NMR frequency range, the -OH signal disappears from the spectrum. youtube.comlibretexts.org This technique provides a definitive method for identifying the hydroxyl proton peak of this compound.
Furthermore, deuterium labeling can be used to investigate reaction mechanisms, such as rearrangements involving carbocation intermediates, which are common in adamantane chemistry. researchgate.net By strategically placing deuterium atoms, their movement and final position in the product can be tracked by NMR, providing clear evidence for specific mechanistic pathways. researchgate.net
X-ray Diffraction Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray diffraction crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique has been used to determine the structure of adamantane and its derivatives, confirming the rigid, strain-free nature of the diamondoid cage. wikipedia.orgnih.gov
For this compound, a single-crystal X-ray analysis would yield exact data on bond lengths, bond angles, and torsion angles. nih.gov It would confirm the Td symmetry of the adamantane core, with C-C bond lengths close to 1.54 Å, similar to those in diamond. wikipedia.org The analysis would also precisely define the orientation of the 2-methylpropan-2-ol substituent relative to the adamantane cage, providing unambiguous proof of the solid-state conformation. Adamantane itself crystallizes in a face-centered cubic structure under ambient conditions. wikipedia.orgyoutube.com
Mass Spectrometry for Fragmentation Pattern Analysis of Adamantane Alcohols
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The fragmentation of adamantane alcohols is influenced by both the adamantyl cage and the tertiary alcohol functional group.
Tertiary alcohols, such as this compound, often exhibit a very weak or entirely absent molecular ion (M⁺) peak in their electron ionization (EI) mass spectra. youtube.comchemistrynotmystery.com The fragmentation is typically dominated by two main pathways:
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation route for alcohols, leading to a peak at M-18. whitman.edulibretexts.org
Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. libretexts.orgyoutube.com This is often the most significant fragmentation for alcohols as it leads to a resonance-stabilized oxonium ion. whitman.edu For this molecule, cleavage could result in the loss of a methyl radical (•CH₃) or an adamantylmethyl radical (•CH₂-Ad).
The adamantane cage itself produces a characteristic fragmentation pattern, with prominent peaks corresponding to the adamantyl cation (C₁₀H₁₅⁺) at m/z 135 (from the loss of a hydrogen atom) and subsequent fragmentation of the cage to produce ions at m/z 93, 80, and 79. wikipedia.orgnih.gov
Table 2: Expected Key Mass Spectrometry Fragments for this compound (MW: 208.34)
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 208 | [C₁₄H₂₄O]⁺ | Molecular Ion (M⁺) - Expected to be very weak or absent |
| 190 | [C₁₄H₂₂]⁺˙ | Dehydration (Loss of H₂O) |
| 193 | [C₁₃H₂₁O]⁺ | Alpha-Cleavage (Loss of •CH₃) |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Loss of isobutanol radical) |
| 93 | [C₇H₉]⁺ | Fragmentation of Adamantane Cage |
| 79 | [C₆H₇]⁺ | Fragmentation of Adamantane Cage |
| 59 | [C₃H₇O]⁺ | Alpha-Cleavage (Loss of Adamantylmethyl radical) |
Computational Chemistry and Theoretical Modeling
Computational methods are powerful tools for investigating the properties of molecules that may be difficult to measure experimentally. They provide insight into electronic structure, molecular geometry, and reaction energetics.
Quantum chemical calculations are used to model the behavior of electrons in molecules, allowing for the prediction of various properties.
Density Functional Theory (DFT): This is one of the most widely used methods for studying adamantane derivatives due to its balance of accuracy and computational cost. mdpi.comnih.gov Using functionals like B3LYP, DFT can accurately predict optimized geometries, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.govmdpi.com The HOMO-LUMO gap is a key parameter indicating the molecule's chemical reactivity and electronic transition energies.
Ab initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2), are based on first principles without empirical parameters. researchgate.net They can provide highly accurate results but are computationally more demanding than DFT. They are often used as a benchmark to validate DFT results. nih.gov
Semiempirical Methods: These methods (e.g., AM1, PM3) are faster than DFT or ab initio calculations because they use parameters derived from experimental data. researchgate.net While less accurate, they are useful for studying very large systems or for preliminary geometry optimizations before employing more rigorous methods.
For this compound, these calculations can model its stable conformations, predict its NMR and IR spectra to aid in experimental interpretation, and calculate its electronic properties, such as the dipole moment and electrostatic potential surface, which govern its intermolecular interactions. researchgate.netresearchgate.net
Table 3: Representative Calculated Properties for Adamantane (as a reference)
| Property | Computational Method | Calculated Value | Reference |
| Total Electronic Energy | DFT (B3LYP/6-31G(d)) | -10632.18 eV | mdpi.comnih.gov |
| C-C Bond Length | DFT (B3LYP/6-31G(d)) | 153.7 pm | nih.gov |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G(d)) | ~7.5 - 8.0 eV | mdpi.com |
| C-C Bond Length | X-ray Crystallography | 154 pm | wikipedia.org |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational landscape and the nature of its interactions with surrounding molecules, such as solvents or other solutes. The bulky, rigid adamantane cage and the polar hydroxyl group are the primary determinants of its interaction profile.
In a simulated environment, the molecule's trajectory is calculated by solving Newton's equations of motion, providing insights into rotational and vibrational motions. The conformational analysis focuses on the rotational freedom around the C-C bond connecting the adamantyl cage to the propan-2-ol moiety. Although the adamantane group itself is rigid, its orientation relative to the rest of the molecule can be explored. Dynamic NMR studies on other adamantyl derivatives have shown that restricted rotation of the adamantyl group can be detected, a phenomenon that MD simulations can model and quantify.
The primary intermolecular interactions involving this compound are hydrogen bonding via the hydroxyl group and hydrophobic interactions involving the adamantane and methyl groups. MD simulations can quantify these interactions by analyzing radial distribution functions and interaction energies between the solute and solvent molecules.
Computational studies on structurally related adamantane derivatives provide a framework for understanding the types of interactions that can be analyzed. For example, in studies of adamantane-linked hydrazine-1-carbothioamide derivatives, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and CLP-PIXEL calculations have been used to identify and quantify a range of intermolecular forces. mdpi.com These include N–H···O, N–H···S, C–H···O, and C–H···S hydrogen bonds, as well as H–H and C–H···π interactions. mdpi.com For this compound, similar analyses would focus on O-H···O or O-H···X (where X is a solvent heteroatom) hydrogen bonds and the extensive van der Waals contacts of the adamantyl group.
The table below summarizes the types of intermolecular interactions that can be analyzed for this compound using computational methods demonstrated on analogous compounds.
| Interaction Type | Participating Groups | Computational Analysis Method | Expected Significance |
| Hydrogen Bonding | Hydroxyl group (donor/acceptor) with solvent or other solute molecules. | MD Simulations, QTAIM | High, especially in polar/protic solvents. |
| Hydrophobic Interactions | Adamantane cage, methyl groups with nonpolar molecules or regions. | MD Simulations, Free Energy Calculations | High, contributes to solubility and aggregation behavior. |
| Van der Waals Forces | All atoms, particularly the large surface area of the adamantane group. | CLP-PIXEL, Energy Framework Analysis | High, significant contribution to lattice and interaction energies. |
These simulations are crucial for understanding how the molecule behaves in different chemical environments, which underpins its reactivity and physical properties.
Computational Prediction and Interpretation of Spectroscopic Properties (e.g., UV-Vis, IR/Raman)
Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic signatures of molecules. Methods rooted in Density Functional Theory (DFT) are particularly effective for this purpose.
UV-Vis Spectroscopy
The prediction of electronic absorption spectra, such as UV-Vis, is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). mit.edu This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, which lacks significant chromophores like conjugated π-systems, strong absorptions are expected only in the far UV region. The likely transitions would be of the n → σ* and σ → σ* type, involving the non-bonding electrons of the oxygen atom and the sigma bonds of the molecular framework.
The accuracy of TD-DFT predictions depends heavily on the choice of the functional and basis set. researchgate.net Functionals like B3LYP or PBE0 combined with Pople-style basis sets such as 6-31+G(d,p) or 6-311++G(d,p) are commonly employed. researchgate.netresearchgate.netnih.gov Solvent effects, which can be significant, are often incorporated using continuum models like the Polarizable Continuum Model (PCM) or the SMD solvent model. researchgate.net
A hypothetical TD-DFT calculation for this compound would yield data similar to that presented in the table below.
| Transition | Calculated Wavelength (λmax) (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
| S0 → S1 | ~195 | Low | n(O) → σ(C-O) |
| S0 → S2 | ~180 | Low | σ(C-C) → σ(C-C) |
IR/Raman Spectroscopy
The vibrational spectra (Infrared and Raman) of this compound can be accurately predicted through DFT calculations. By computing the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies and their corresponding intensities. nih.gov These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically corrected using empirical scaling factors.
A detailed vibrational analysis allows for the assignment of specific absorption bands in the experimental spectra to particular molecular motions. researchgate.net For this compound, key vibrational modes include the O-H stretch, the C-O stretch, and various C-H stretching and bending modes associated with the adamantyl cage and the isobutyl group.
The following table outlines the predicted vibrational frequencies for key functional groups of the molecule.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |
| O-H Stretch | -OH | ~3600-3400 | Strong, Broad | Weak |
| C-H Stretch (Adamantyl) | Adamantyl CH, CH₂ | ~2950-2850 | Strong | Strong |
| C-H Stretch (Methyl) | -C(CH₃)₂ | ~2970-2870 | Strong | Strong |
| C-O Stretch | C-OH | ~1150 | Medium | Weak |
These computational predictions are vital for confirming the structure of synthesized compounds and for interpreting experimental spectroscopic data in detail.
Theoretical Investigations of Reaction Mechanisms, Transition States, and Energy Profiles
Computational chemistry is a cornerstone for elucidating the complex pathways of chemical reactions. Through methods like DFT, it is possible to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. This provides deep insights into reaction feasibility, rates, and selectivity.
For this compound, theoretical investigations can clarify the mechanisms of key reactions such as oxidation or nucleophilic substitution. A common reaction for tertiary alcohols is SN1-type substitution, where the hydroxyl group is protonated and leaves as a water molecule, forming a carbocation intermediate. The bulky adamantyl group plays a significant electronic and steric role in such reactions. DFT calculations reveal that the adamantyl group can stabilize the adjacent carbocation intermediate through electron-donating effects, facilitating the SN1 pathway.
To investigate a reaction mechanism, computational chemists perform several key tasks:
Geometry Optimization: The structures of all stationary points (reactants, intermediates, products, and transition states) are optimized to find their lowest energy conformation.
Transition State Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that represents the transition state (TS).
Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of each stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For a hypothetical acid-catalyzed dehydration of this compound, the energy profile would detail the energy changes for protonation, loss of water to form the tertiary carbocation, and subsequent elimination of a proton to form an alkene.
The table below provides a hypothetical summary of a computed energy profile for an SN1 reaction.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactant + H⁺ | 0.0 | Starting alcohol and acid catalyst |
| 2 | Protonated Alcohol | -5.0 | Exergonic protonation of the hydroxyl group |
| 3 | TS1 | +15.0 | Transition state for the loss of water |
| 4 | Carbocation Intermediate + H₂O | +10.0 | Formation of the stable 1-(1-adamantyl)-2-methylpropan-2-yl cation |
| 5 | TS2 | +12.0 | Transition state for proton abstraction by a base (e.g., water) |
| 6 | Product + H₃O⁺ | -2.0 | Formation of the alkene product and hydronium |
Such theoretical investigations provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. nih.gov They are crucial for optimizing reaction conditions and for designing new synthetic pathways.
Applications in Materials Science and Specialized Organic Synthesis Research
As a Versatile Building Block in Complex Organic Synthesis and Polymer Chemistry
1-(1-Adamantyl)-2-methylpropan-2-ol serves as a fundamental building block in the construction of more complex organic molecules and polymers. The tertiary alcohol group can undergo a variety of chemical transformations, providing a gateway to a diverse range of adamantane-containing derivatives. For instance, oxidation reactions can convert the tertiary alcohol into ketones or carboxylic acids, while reduction can lead to other adamantane (B196018) derivatives. Furthermore, the hydroxyl group is amenable to substitution reactions, allowing for the introduction of various other functional groups.
The incorporation of the adamantyl group into polymer chains can significantly influence the material's properties. Adamantane's rigidity and bulkiness can enhance the glass transition temperature (Tg), thermal stability, and solubility of polymers. usm.edu This makes adamantane-containing polymers, derived from precursors like this compound, attractive for applications requiring robust materials. usm.edursc.org
Table 1: Chemical Transformations of this compound
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation | Chromium trioxide, Potassium permanganate (B83412) | Ketones, Carboxylic acids | |
| Reduction | Lithium aluminum hydride | Adamantane derivatives | |
| Substitution | Halogenating agents, Nucleophiles | Functionalized adamantanes |
Development of High-Performance Polymers and Nanomaterials Utilizing Adamantane Rigidity and Stability
The inherent rigidity and thermal stability of the adamantane cage are key features exploited in the development of high-performance polymers and nanomaterials. usm.edunih.gov When integrated into a polymer backbone, the adamantane unit restricts chain motion, leading to materials with higher glass transition temperatures and improved mechanical strength. usm.edumdpi.com This has led to the creation of polyimides and other polymers with exceptional thermal and optical properties, suitable for applications in optics and optoelectronics. rsc.org
In the realm of nanotechnology, adamantane's unique structural and physicochemical properties are being harnessed to create novel nanomaterials. nih.govrsc.org For instance, adamantane derivatives have been incorporated into lipid nanoparticles (LNPs) for mRNA delivery. The constrained, rigid structure of the adamantyl group can influence the packing of lipids and facilitate the delivery of therapeutic payloads to specific cells. nih.govacs.org The stability conferred by the adamantane moiety also protects nearby functional groups from metabolic degradation, enhancing the in-vivo performance of drug delivery systems. nih.gov
Design and Synthesis of Rigid Multivalent Scaffolds for Chemical Assembly
The well-defined tetrahedral geometry of the adamantane core makes it an excellent scaffold for the precise spatial arrangement of functional groups. nih.govresearchgate.net This has been leveraged in the design and synthesis of rigid multivalent scaffolds for various applications in chemical assembly.
Adamantane-based scaffolds are particularly useful for creating multivalent ligands that can bind to multiple receptor sites on a cell surface, a strategy that can significantly enhance binding affinity and specificity. nih.gov By attaching targeting ligands to the bridgehead positions of the adamantane cage, researchers can create conjugates with a defined three-dimensional orientation of the binding motifs. nih.govnih.gov This precise arrangement is crucial for optimizing interactions with biological targets. nih.gov Furthermore, the adamantane scaffold allows for the attachment of other molecules, such as imaging agents or therapeutic payloads, without interfering with the ligand-receptor binding. nih.gov
The adamantane cage is a highly effective guest molecule in supramolecular host-guest chemistry. nih.gov Its size and shape are complementary to the cavities of various macrocyclic hosts, most notably cyclodextrins. nih.govnih.gov This strong and specific interaction forms the basis for the construction of self-assembled supramolecular systems. nih.govnih.gov These systems have found applications in drug delivery, where the host molecule can encapsulate and protect a drug molecule containing an adamantane moiety, and in the development of responsive materials like hydrogels. nih.govresearchgate.net The formation of inclusion complexes can alter the physicochemical properties of the guest molecule, such as increasing its solubility and stability. nih.gov
Table 2: Applications of Adamantane-Based Scaffolds
| Application | Key Feature of Adamantane | Example System | Reference |
|---|---|---|---|
| Ligand-Targeting Conjugates | Rigid, tetrahedral geometry for precise ligand orientation. | Multivalent binders for cell surface epitopes. | nih.gov |
| Supramolecular Chemistry | Ideal guest for host molecules like cyclodextrins. | Adamantane/cyclodextrin inclusion complexes for drug delivery. | nih.govnih.gov |
Methodology Development for the Functionalization of Adamantane Core Structures
The functionalization of the adamantane core, particularly the direct conversion of its strong C-H bonds, presents a significant synthetic challenge. nih.govresearchgate.net However, the development of new synthetic methods has enabled the preparation of a wide range of substituted adamantane derivatives. nih.govcuni.cz Radical-based functionalization reactions have proven to be a powerful tool for directly converting adamantane's C-H bonds into C-C, C-N, and other C-X bonds. nih.govresearchgate.net These methods often employ transition metal catalysts or photoredox catalysis to activate the inert C-H bonds. nih.govresearchgate.net The ability to selectively functionalize the adamantane core is crucial for synthesizing the tailored building blocks required for the applications described above. rsc.orgcuni.cz
Research into Adamantane-Type Clusters for Novel Material Properties (e.g., Nonlinear Optics)
Recent research has unveiled the potential of adamantane-type clusters in the field of nonlinear optics (NLO). nih.govrsc.org These clusters, which can be purely organic or inorganic-organic hybrids, have been shown to exhibit strong NLO properties, including second-harmonic generation (SHG) and, in some cases, the generation of white light from infrared radiation. nih.govrsc.orgresearchgate.net The optical properties of these clusters are highly dependent on their crystalline structure and the nature of the organic substituents attached to the adamantane-like core. nih.govrsc.org First-principles calculations have shown that the NLO response originates from electronic transitions within the organic substituents, while the adamantane core influences the intensity of this response. acs.orgnih.gov This research opens up new avenues for the design of novel materials for applications in light conversion and other optical technologies. nih.gov
Q & A
Q. Q1: What are the established synthetic routes for 1-(1-Adamantyl)-2-methylpropan-2-ol, and how are reaction conditions optimized?
A: The synthesis typically involves adamantylation of a suitable alcohol precursor. For example, analogous adamantyl alcohols (e.g., 2-(1-Adamantyl)propan-2-ol) are synthesized via Grignard reactions using 1-bromoadamantane and magnesium, followed by addition to a ketone or aldehyde . Reaction optimization includes:
- Solvent choice : Anhydrous ether or THF to stabilize Grignard intermediates.
- Temperature control : Slow addition of reagents to avoid side reactions.
- Purification : Column chromatography or recrystallization (e.g., from ethanol) to achieve >95% purity.
Structural confirmation is achieved via ¹H/¹³C NMR (e.g., adamantyl protons at δ 1.6–2.1 ppm) and mass spectrometry .
Advanced Characterization Techniques
Q. Q2: How can conflicting crystallographic and spectroscopic data for adamantyl-containing alcohols be resolved?
A: Discrepancies often arise from conformational flexibility of the adamantyl group. To resolve these:
- Single-crystal X-ray diffraction provides definitive stereochemical data (e.g., bond angles and torsion angles, as seen in adamantyl chalcone derivatives) .
- Dynamic NMR studies at variable temperatures can detect restricted rotation of the adamantyl moiety.
- DFT calculations model preferred conformers and validate experimental data .
Catalytic and Synthetic Applications
Q. Q3: What role does this compound play in asymmetric catalysis?
A: Adamantyl alcohols serve as chiral ligands or precursors for metal complexes. For instance:
- Chromium(III) complexes derived from adamantylphenols catalyze asymmetric Diels-Alder reactions with >90% enantiomeric excess (ee) .
- The bulky adamantyl group enhances steric control in transition states, improving selectivity .
Mechanistic and Computational Studies
Q. Q4: How do computational models explain the reactivity of adamantyl alcohols in substitution reactions?
A: Density functional theory (DFT) reveals:
- Electron-withdrawing effects : The adamantyl group stabilizes carbocation intermediates during SN1 reactions.
- Steric hindrance : The rigid adamantane framework directs regioselectivity in nucleophilic attacks (e.g., favoring axial over equatorial positions) .
Experimental validation includes kinetic isotope effects and Hammett plots .
Biological and Medicinal Chemistry
Q. Q5: What methodologies are used to evaluate the biological activity of adamantyl alcohols?
A: While direct data on this compound is limited, related adamantyl derivatives are studied via:
- In vitro assays : Testing against bacterial/viral targets (e.g., Mycobacterium tuberculosis MIC values) .
- ADME profiling : Assessing membrane permeability using Caco-2 cell models, leveraging the adamantyl group’s lipophilicity .
Handling and Safety Considerations
Q. Q6: What safety protocols are critical when handling this compound?
A: Based on analogous compounds:
- GHS hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 4) .
- Protective measures : Use N95 masks, gloves, and fume hoods.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Synthetic Challenges
Q. Q7: How can low yields in adamantyl alcohol synthesis be mitigated?
A: Common issues and solutions:
- Byproduct formation : Use scavengers (e.g., molecular sieves) to remove water in Grignard reactions.
- Scale-up challenges : Switch to flow chemistry for better heat dissipation .
- Catalyst optimization : Employ palladium or nickel catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
Analytical Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
